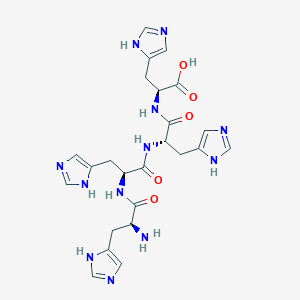
L-Histidyl-L-histidyl-L-histidyl-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Histidyl-L-histidyl-L-histidyl-L-histidine is a peptide composed of four histidine residues. Histidine is an essential amino acid that plays a crucial role in various biological processes. It contains an α-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the peptide, which is subsequently purified using chromatographic techniques.
化学反应分析
Types of Reactions
L-Histidyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole side chain of histidine can be oxidized to form products like 2-oxo-histidine.
Reduction: Reduction reactions can convert oxidized forms of histidine back to their original state.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution: Various electrophiles can be used to introduce new groups into the imidazole ring.
Major Products Formed
Oxidation: 2-oxo-histidine.
Reduction: Restored histidine residues.
Substitution: Modified histidine residues with new functional groups.
科学研究应用
L-Histidyl-L-histidyl-L-histidyl-L-histidine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions involving histidine residues.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Histidyl-L-histidyl-L-histidyl-L-histidine involves its interaction with molecular targets through the imidazole side chains of histidine residues. These interactions can include:
Metal Ion Coordination: The imidazole ring can coordinate with metal ions, playing a role in metalloenzyme activity.
Proton Transfer: The imidazole ring can act as a proton donor or acceptor, facilitating enzymatic reactions.
Hydrogen Bonding: The imidazole ring can form hydrogen bonds with other molecules, stabilizing protein structures and interactions.
相似化合物的比较
L-Histidyl-L-histidyl-L-histidyl-L-histidine can be compared with other histidine-containing peptides and compounds:
L-Histidine: A single histidine residue, essential for protein synthesis and various metabolic processes.
L-Histidyl-L-histidine: A dipeptide with two histidine residues, used in studies of peptide interactions and enzyme activity.
L-Histidyl-L-histidyl-L-histidine:
The uniqueness of this compound lies in its four histidine residues, providing multiple sites for interaction and a higher degree of complexity in its biological and chemical behavior.
属性
CAS 编号 |
64134-28-7 |
|---|---|
分子式 |
C24H30N12O5 |
分子量 |
566.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C24H30N12O5/c25-17(1-13-5-26-9-30-13)21(37)34-18(2-14-6-27-10-31-14)22(38)35-19(3-15-7-28-11-32-15)23(39)36-20(24(40)41)4-16-8-29-12-33-16/h5-12,17-20H,1-4,25H2,(H,26,30)(H,27,31)(H,28,32)(H,29,33)(H,34,37)(H,35,38)(H,36,39)(H,40,41)/t17-,18-,19-,20-/m0/s1 |
InChI 键 |
NDEUFHXJVRVWOP-MUGJNUQGSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















